Posaconazole inter-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics Posaconazole, a triazole antifungal agent, has been extensively studied for its pharmacokinetics and pharmacodynamics. Originally available as an oral suspension, its variable absorption led to the development of delayed-release tablets and intravenous formulations to achieve higher and more consistent plasma concentrations. These advancements improved posaconazole's efficacy in both prophylaxis and treatment of invasive fungal disease, without evidence of increased toxicity. The importance of achieving rapid therapeutic levels, especially in immunocompromised patients, underscores the drug's clinical utility (Lu Chen et al., 2020).
Exposure-Response Relationship and Therapeutic Drug Monitoring The relationship between posaconazole plasma concentrations and its therapeutic efficacy has been a significant focus, highlighting the utility of therapeutic drug monitoring (TDM). Despite posaconazole's low oral bioavailability and the challenges posed by significant drug interactions and gastrointestinal diseases, evidence supports an exposure-response relationship. This relationship is crucial for optimizing dosing strategies to enhance prophylaxis and treatment outcomes of invasive fungal infections (IFIs), making TDM a valuable tool for clinical management (M. Dolton et al., 2012).
Broad Spectrum of Activity Posaconazole has demonstrated broad antifungal activity against a variety of pathogens, including Aspergillus spp., Candida spp., and the Zygomycetes, making it a potent agent for prophylaxis in immunocompromised patients. Its efficacy has been validated in numerous trials, highlighting its role in preventing invasive fungal infections among high-risk populations. The ongoing development of formulations, such as an intravenous version, aims to overcome limitations related to bioavailability and enhance its therapeutic potential (J. Frampton and L. Scott, 2008).
Clinical Efficacy Against Chagas Disease In addition to its antifungal applications, posaconazole has been investigated for its efficacy against Chagas disease. Despite promising preclinical results, clinical trials have not fully met expectations. However, posaconazole's activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been documented, suggesting potential for new treatment strategies, including combination or sequential therapies (I. Molina et al., 2015).
Therapeutic Drug Monitoring Experience The practice of monitoring serum posaconazole concentrations has been reinforced by findings indicating that achieving therapeutic levels is critical for the efficacy of prophylaxis or treatment. Despite attempts to maximize absorption, undetectable levels of posaconazole are commonly encountered, highlighting the need for careful management and potential adjustments in dosing or administration strategies to ensure effective antifungal coverage (G. Thompson et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODQCIJGJACIKO-HEIROHQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F2N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704868 |
Source
|
Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Posaconazole inter-8 | |
CAS RN |
161532-56-5 |
Source
|
Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.